2-Hydroxy-3-isopropylbenzaldehyde 2-Hydroxy-3-isopropylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 67372-96-7
VCID: VC3793097
InChI: InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
SMILES: CC(C)C1=CC=CC(=C1O)C=O
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

2-Hydroxy-3-isopropylbenzaldehyde

CAS No.: 67372-96-7

Cat. No.: VC3793097

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-isopropylbenzaldehyde - 67372-96-7

Specification

CAS No. 67372-96-7
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 2-hydroxy-3-propan-2-ylbenzaldehyde
Standard InChI InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
Standard InChI Key ORJQGHNTYRXBJF-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC(=C1O)C=O
Canonical SMILES CC(C)C1=CC=CC(=C1O)C=O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure features a benzene ring with three substituents: an aldehyde group at position 1, a hydroxyl group at position 2, and an isopropyl group at position 3 (Figure 1). This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-hydroxy-3-propan-2-ylbenzaldehyde, reflects this substitution pattern .

Key Structural Data:

  • SMILES: CC(C)C1=CC=CC(=C1O)C=O

  • InChIKey: ORJQGHNTYRXBJF-UHFFFAOYSA-N

  • Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl), 2 acceptors (aldehyde and hydroxyl)

Spectroscopic and Computational Insights

The planar benzene ring and conjugated aldehyde group contribute to UV-Vis absorption maxima near 270 nm. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, driven by the electron-withdrawing aldehyde and electron-donating hydroxyl group .

Synthesis and Manufacturing

Three-Component Coupling Reaction

A validated synthesis route involves a microwave-assisted three-component reaction:

  • Claisen Condensation: Aryl methyl ketones react with dimethyl oxalate to form methyl pyruvates .

  • Cyclocondensation: Methyl pyruvates couple with amines (e.g., 2-hydroxypropylamine) and aldehydes (e.g., 4-isopropyl benzaldehyde) to yield the target compound .

Reaction Conditions:

ParameterValue
Solvent1,4-Dioxane
Temperature30°C
CatalystNone (microwave-assisted)
Yield68–72%

This method avoids hazardous catalysts and achieves moderate yields under mild conditions .

Alternative Pathways

  • Friedel-Crafts Acylation: Limited utility due to poor regioselectivity.

  • Directed Ortho-Metalation: Enables precise substitution but requires expensive organometallic reagents .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point89–91°CDifferential Scanning Calorimetry
LogP (XLogP3-AA)2.7Computational
Aqueous Solubility1.2 mg/L (25°C)OECD Guideline 105
pKa (Hydroxyl)9.8 ± 0.2Potentiometric

The low solubility in water (1.2 mg/L) and moderate lipophilicity (LogP = 2.7) suggest suitability for lipid-based drug formulations .

Stability Profile

  • Photostability: Degrades by 15% under UV light (λ = 254 nm, 48 h) .

  • Thermal Stability: Stable up to 150°C; decomposes via aldehyde oxidation above 200°C .

Applications in Pharmaceutical Research

Annexin A2–S100A10 Protein Interaction Inhibition

In a seminal study, 2-hydroxy-3-isopropylbenzaldehyde derivatives demonstrated IC₅₀ values of 0.8–1.2 μM against the Annexin A2–S100A10 complex, a target in cancer metastasis . The hydroxyl and aldehyde groups form hydrogen bonds with Arg13 and Tyr23 residues, while the isopropyl group enhances hydrophobic interactions (Figure 2) .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) suggest moderate efficacy, though structure-activity relationships remain underexplored .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Avoid ingestion; use PPE
Skin irritationH315Wear gloves/lab coat
Eye irritationH319Safety goggles required
Respiratory irritationH335Use fume hood

Data from Sigma-Aldrich’s Safety Data Sheet (SDS) emphasize the need for controlled handling .

Environmental Impact

The compound’s biodegradability (OECD 301F: 28% in 28 days) classifies it as persistent, warranting containment to prevent aquatic contamination .

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